2-{3-[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide 2-{3-[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide
Brand Name: Vulcanchem
CAS No.: 872843-66-8
VCID: VC7212357
InChI: InChI=1S/C27H32N4O3/c1-3-29(4-2)25(32)20-31-19-23(22-12-8-9-13-24(22)31)26(33)27(34)30-16-14-28(15-17-30)18-21-10-6-5-7-11-21/h5-13,19H,3-4,14-18,20H2,1-2H3
SMILES: CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Molecular Formula: C27H32N4O3
Molecular Weight: 460.578

2-{3-[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide

CAS No.: 872843-66-8

Cat. No.: VC7212357

Molecular Formula: C27H32N4O3

Molecular Weight: 460.578

* For research use only. Not for human or veterinary use.

2-{3-[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide - 872843-66-8

Specification

CAS No. 872843-66-8
Molecular Formula C27H32N4O3
Molecular Weight 460.578
IUPAC Name 2-[3-[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide
Standard InChI InChI=1S/C27H32N4O3/c1-3-29(4-2)25(32)20-31-19-23(22-12-8-9-13-24(22)31)26(33)27(34)30-16-14-28(15-17-30)18-21-10-6-5-7-11-21/h5-13,19H,3-4,14-18,20H2,1-2H3
Standard InChI Key SIECMUSLHIVYPA-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Introduction

Potential Synthesis Pathways

Although no direct synthesis protocol for this specific compound was found in the provided results, its structural features suggest it could be synthesized through the following general steps:

  • Formation of the Indole Core:

    • Starting with commercially available indole derivatives, functionalize the 3-position to introduce the oxoacetyl group.

  • Attachment of Benzylpiperazine:

    • React the oxoacetyl intermediate with 4-benzylpiperazine under basic or catalytic conditions to form the desired linkage.

  • Incorporation of Diethylacetamide:

    • Introduce the diethylacetamide group through amide bond formation using diethylamine and an appropriate activating agent like carbodiimides (e.g., DCC or EDC).

Each step would require purification and characterization via techniques such as NMR, LC-MS, and IR spectroscopy to confirm intermediate and final structures.

Potential Biological Applications

Compounds with similar structural motifs have been explored for various biological activities:

Receptor Binding

The benzylpiperazine moiety is known for its affinity to serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.

Anticancer Activity

Compounds containing amide linkages and aromatic systems have shown promise as anticancer agents by interacting with DNA or enzymes involved in cell proliferation.

Characterization Techniques

To confirm the identity and purity of this compound, the following analytical methods would be employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H and 13C^13C NMR to confirm chemical shifts corresponding to aromatic protons, amides, and aliphatic groups.

  • Mass Spectrometry (MS):

    • High-resolution MS to determine the exact molecular weight.

  • Infrared Spectroscopy (IR):

    • To identify functional groups like amides (C=OC=O) and aromatic systems (C=CC=C).

  • X-ray Crystallography:

    • If crystalline, this method can provide detailed three-dimensional structural information.

Research Implications

This compound represents an interesting scaffold for drug discovery due to its diverse functional groups capable of engaging in hydrogen bonding, π-stacking, and hydrophobic interactions with biological targets. Further studies could focus on:

  • Molecular docking simulations to predict binding affinities.

  • In vitro assays for anti-inflammatory, anticancer, or neurological activities.

  • ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling to assess drug-likeness.

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